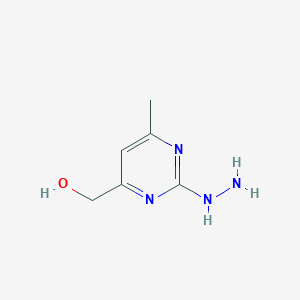

(2-Hydrazinyl-6-methylpyrimidin-4-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-Hydrazinyl-6-methylpyrimidin-4-yl)methanol: is a chemical compound with the molecular formula C6H10N4O It is a derivative of pyrimidine, a six-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydrazinyl-6-methylpyrimidin-4-yl)methanol typically involves the reaction of 2,6-dimethylpyrimidine-4-carbaldehyde with hydrazine hydrate. The reaction is carried out in an ethanol solvent under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: (2-Hydrazinyl-6-methylpyrimidin-4-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic organic chemistry, (2-Hydrazinyl-6-methylpyrimidin-4-yl)methanol serves as an intermediate for synthesizing various heterocyclic compounds. Its unique structure allows for diverse chemical reactions, including:

- Oxidation : Can be oxidized to form aldehydes or ketones.

- Reduction : Capable of being reduced to yield hydrazine derivatives.

- Substitution Reactions : Participates in nucleophilic substitutions with alkyl halides or acyl chlorides .

Biological Research

The compound has been investigated for its potential as an enzyme inhibitor. Studies suggest it can interact with specific enzymes, influencing their activity and providing insights into biochemical pathways .

Medicinal Chemistry

Research indicates that this compound may have therapeutic applications:

- Anticancer Properties : The compound has shown promise in developing new drugs targeting cancer cells.

- Antimicrobial Activity : It has been evaluated for its effectiveness against various pathogens, demonstrating potential as an antimicrobial agent .

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials due to its unique chemical properties. Its application extends to manufacturing processes where specific reactivity is required .

Case Studies

Wirkmechanismus

The mechanism of action of (2-Hydrazinyl-6-methylpyrimidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt key biochemical pathways, resulting in the desired therapeutic or biological effect.

Vergleich Mit ähnlichen Verbindungen

- (4-Hydrazinyl-6-methylpyrimidin-2-yl)methanol

- 4-Hydrazino-2-methyl-6-phenylthieno[2,3-d]pyrimidine

Comparison:

- (2-Hydrazinyl-6-methylpyrimidin-4-yl)methanol is unique due to its specific substitution pattern on the pyrimidine ring, which influences its chemical reactivity and biological activity.

- (4-Hydrazinyl-6-methylpyrimidin-2-yl)methanol has a similar structure but differs in the position of the hydrazinyl group, which can lead to different reactivity and interactions with biological targets.

- 4-Hydrazino-2-methyl-6-phenylthieno[2,3-d]pyrimidine contains a thieno ring fused to the pyrimidine, adding complexity to its structure and potentially altering its chemical and biological properties.

Biologische Aktivität

(2-Hydrazinyl-6-methylpyrimidin-4-yl)methanol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological evaluations, and its implications in drug discovery.

Synthesis

The synthesis of this compound typically involves a reaction between 2,6-dimethylpyrimidine-4-carbaldehyde and hydrazine hydrate in an ethanol solvent under reflux conditions. The product is purified by recrystallization. This synthetic route is significant as it allows for the generation of various derivatives that can be tested for biological activity.

The mechanism of action for this compound primarily involves its interaction with specific enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. This interaction disrupts key biochemical pathways, which may result in therapeutic effects against diseases such as cancer and infections.

Biological Activity

Research indicates that compounds containing hydrazinyl groups often exhibit diverse biological activities. This compound has shown potential as:

- Enzyme Inhibitor : It interacts with enzymes, affecting their function and providing insights into enzyme regulation.

- Antimicrobial Agent : Similar pyrimidine derivatives have been evaluated for their antibacterial and antifungal properties, suggesting a potential for this compound to exhibit similar effects .

- Anticancer Properties : The compound's structure suggests it could serve as a lead in developing anticancer drugs, given the known efficacy of other hydrazine derivatives in cancer therapy .

Case Studies and Research Findings

- Antimicrobial Activity : A study on related pyrimidine derivatives demonstrated significant antimicrobial activity against various pathogens. The structure–activity relationship indicated that modifications on the hydrazide fragment could enhance microbial inhibition .

- Cancer Research : Investigations into pyrimidine-based drugs have highlighted their role in targeting cancer cells. Compounds similar to this compound have been shown to inhibit tumor growth in vitro and in vivo models, emphasizing the need for further exploration of this compound's anticancer potential .

- Mechanistic Studies : In-depth mechanistic studies have revealed that the binding affinity of this compound to specific enzyme targets correlates with its biological activity. For instance, the inhibition of certain kinases has been linked to the compound's ability to disrupt signaling pathways essential for cancer cell proliferation.

Comparative Analysis

To further understand the unique properties of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Aminopyrimidine | Amino group at position 2 | Antimicrobial |

| 4-Hydrazinopyrimidine | Hydrazine at position 4 | Anticancer |

| 5-Methylhydantoin | Methylated hydantoin derivative | Neuroprotective |

| This compound | Hydrazine and alcohol functional groups | Potentially diverse activities |

The unique combination of hydrazine and pyrimidine functionalities in this compound enhances its reactivity and biological profile compared to other compounds, making it a promising candidate for further research.

Eigenschaften

IUPAC Name |

(2-hydrazinyl-6-methylpyrimidin-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-4-2-5(3-11)9-6(8-4)10-7/h2,11H,3,7H2,1H3,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSASNXDQWHWFJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NN)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.